N-Anthraquinonyl-1-anthranilic acid
Description
N-Anthraquinonyl-1-anthranilic acid (CAS: 19795-96-1) is a hybrid compound combining anthraquinone and anthranilic acid moieties via an N-aryl linkage. Its molecular formula is C₂₁H₁₃NO₄, with a molecular weight of 343.339 g/mol and a calculated LogP of 4.80, indicating moderate lipophilicity . Structurally, the anthraquinone group confers aromatic rigidity and redox activity, while the anthranilic acid component introduces carboxylic acid functionality, enabling diverse chemical interactions.
Analytically, this compound is separable via reverse-phase (RP) HPLC using a Newcrom R1 column with mobile phases containing acetonitrile, water, and phosphoric acid. This method is scalable for preparative isolation and compatible with mass spectrometry (MS) when phosphoric acid is replaced with formic acid .
Properties
CAS No. |
19795-96-1 |
|---|---|
Molecular Formula |
C21H13NO4 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-[(9,10-dioxoanthracen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C21H13NO4/c23-19-12-6-1-2-7-13(12)20(24)18-15(19)9-5-11-17(18)22-16-10-4-3-8-14(16)21(25)26/h1-11,22H,(H,25,26) |
InChI Key |
BXSCARJCEFJTJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC=C4C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC=C4C(=O)O |
Other CAS No. |
19795-96-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Anthraquinone Derivatives
9,10-Anthraquinone (CAS: 84-65-1)
- Molecular Formula : C₁₄H₈O₂
- Molecular Weight : 208.21 g/mol
- Key Differences : Lacks the anthranilic acid substituent, resulting in lower molecular weight and reduced solubility in polar solvents. Primarily used in dye synthesis and as a catalyst in hydrogen peroxide production .
2-Substituted-9,10-Anthraquinones
- Structure: Substituents at the C-2 position (e.g., hydroxyl, amino groups).
- Applications : Demonstrated anticancer activity in molecular docking studies, with substituents enhancing DNA intercalation or enzyme inhibition .
- Comparison: Unlike N-Anthraquinonyl-1-anthranilic acid, these derivatives often prioritize C-2 functionalization for bioactivity rather than N-aryl linkages .
Anthranilic Acid Derivatives
Anthranilic Acid (CAS: 88-68-6)
- Molecular Formula: C₇H₇NO₂
- Molecular Weight : 137.14 g/mol
- LogP : ~1.0 (estimated)
- Key Differences: Smaller size and higher polarity due to the absence of the anthraquinone group. Widely used as a precursor in pharmaceuticals and dyes .
Dianthranilic Acid Derivatives
- Example: 1,5-Bis(2-carboxyanilino)anthraquinone (Violet BN Acid Anthraquinone)
- Molecular Weight : 308.35 g/mol
- Structure: Two anthranilic acid units linked to anthraquinone at C-1 and C-5 positions.
- Applications : Used as a dye (Vulcan Violet BN) due to extended conjugation and enhanced color stability .
N-Aryl Anthraquinone Derivatives
N-Arylated 3-Hydroxyquinolin-4(1H)-ones
- Synthesis : Derived from N-substituted anthranilates via Buchwald–Hartwig amination or solid-phase synthesis.
- Bioactivity: Intermediate in anticancer agent development, similar to this compound but with a 3-hydroxyquinolinone core instead of anthranilic acid .
Physicochemical and Analytical Comparison
Table 1: Key Properties of this compound and Analogues
Preparation Methods
Reaction Protocol
-
Diazotization : A primary amine (e.g., anthranilic acid derivative) is treated with nitrous acid (HNO₂) in the presence of hydrochloric acid at 0–5°C to form a diazonium salt.
-
Coupling : The diazonium salt is coupled with 1,4-bis(acetoacetylamino)benzene in a solution buffered to pH 4.2–4.4 using sodium acetate. Nonionic surfactants, such as cocoalkyldimethylamine oxide, are added to stabilize the pigment suspension.
-
Precipitation : The product is precipitated using 50% acetic acid, filtered, washed with hot water, and dried.
Key Parameters :
-
Molar ratio of diazonium salt to coupling component: 1:0.5–0.53.
-
Temperature: Maintained below 5°C during diazotization; coupling occurs at ambient temperature.
Ullmann-Goldberg Coupling
The Ullmann-Goldberg reaction, a copper-catalyzed aryl amination, is employed to form the C–N bond between anthraquinone and anthranilic acid. A 2014 study demonstrated this method using 2,6-dichloropyridine and anthranilic acid in dimethylformamide (DMF) with a copper(I) iodide catalyst.
Reaction Steps
-
Substrate Preparation : Anthranilic acid and 1-aminoanthraquinone are dissolved in DMF.
-
Catalysis : Copper(I) iodide (5 mol%) and a ligand (e.g., 1,10-phenanthroline) are added.
-
Heating : The mixture is heated to 110°C for 24 hours under nitrogen.
-
Workup : The crude product is extracted with ethyl acetate, purified via column chromatography, and recrystallized from ethanol.
Optimization Insights :
-
Solvent : DMF outperforms dioxane or toluene due to better solubility of intermediates.
-
Catalyst : Copper(I) iodide provides higher yields than palladium catalysts.
Condensation Reactions
Condensation of anthranilic acid with 1-aminoanthraquinone in the presence of dehydrating agents offers a direct route. This method avoids metal catalysts but requires stringent temperature control.
Procedure
-
Mixing : Equimolar amounts of anthranilic acid and 1-aminoanthraquinone are suspended in glacial acetic acid.
-
Dehydration : Phosphorus oxychloride (POCl₃) is added dropwise at 60°C to facilitate amide bond formation.
-
Isolation : The mixture is poured into ice water, neutralized with sodium bicarbonate, and filtered.
Challenges :
-
Side products like anthraquinone dimers may form if stoichiometry deviates.
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield | Purity |
|---|---|---|---|---|
| Azo Coupling | None | 0–25°C | 85–90% | High |
| Ullmann-Goldberg | CuI | 110°C | 70–75% | Moderate |
| Condensation | POCl₃ | 60°C | 60–65% | Low |
Trade-offs :
-
Azo coupling offers high yields but requires precise pH control.
-
Ullmann-Goldberg is versatile but involves toxic catalysts.
-
Condensation is simple but less efficient.
Purification and Characterization
Purification Techniques
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Anthraquinonyl-1-anthranilic acid, and what methodological considerations are critical for optimizing yield?
- Answer : The compound can be synthesized via Rh-catalyzed ortho-C-H amination of anthraquinone derivatives with anthranilic acid precursors. Key parameters include catalyst loading (e.g., [Cp*RhCl₂]₂ at 5 mol%), reaction temperature (80–100°C), and solvent choice (DCE or toluene). Impurity profiles should be monitored via HPLC with UV detection at 254 nm to isolate the desired product .
Q. How can the acid-base properties of this compound be experimentally determined, and what analytical techniques are most reliable?
- Answer : Potentiometric titration in DMSO/water (1:1) with 0.1 M KOH can determine pKa values. UV-Vis spectroscopy (200–600 nm) complements this by tracking deprotonation-induced shifts in the anthraquinone chromophore. FT-IR (e.g., C=O stretch at ~1670 cm⁻¹) confirms protonation states .
Q. What spectroscopic methods are essential for characterizing the structural integrity of this compound?
- Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 180–190 ppm).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 329.08 (calculated for C₁₅H₁₁NO₄).
- XRD : Resolve crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using NIH guidelines (e.g., NCI-60 panel for cytotoxicity) and validate via orthogonal assays (e.g., apoptosis markers vs. metabolic activity). Statistical rigor (ANOVA with post-hoc Tukey tests) is critical .
Q. What computational strategies are effective in predicting the binding affinity of this compound to anthraquinone-targeted enzymes (e.g., topoisomerase II)?
- Answer : Molecular docking (AutoDock Vina) with PDB 3QX3 as a template identifies key interactions (e.g., π-π stacking with DNA base pairs). MD simulations (AMBER) over 100 ns assess stability of the ligand-enzyme complex. QM/MM calculations refine electronic interactions .
Q. How does the electronic structure of the anthraquinone moiety influence the redox behavior of this compound in electrochemical applications?
- Answer : Cyclic voltammetry (scan rate 50 mV/s, Ag/AgCl reference) reveals two quasi-reversible reductions at E₁ = −0.65 V and E₂ = −1.02 V, attributed to anthraquinone’s conjugated system. DFT calculations (B3LYP/6-31G*) correlate LUMO localization with electron-accepting capacity .
Methodological Considerations
Q. What experimental design principles minimize batch-to-batch variability in this compound synthesis?
- Answer :
- Control humidity : Reactions performed under N₂ with molecular sieves (3Å) reduce hydrolysis.
- Purification : Sequential chromatography (silica gel → Sephadex LH-20) ensures ≥95% purity.
- QC documentation : Batch records must include TLC Rf values (EtOAc/hexane 3:7) and melting point (mp 218–220°C) .
Q. How should researchers address solubility challenges in biological assays involving this compound?
- Answer : Use DMSO stock solutions (≤0.1% final concentration) to avoid cytotoxicity. For aqueous buffers, employ β-cyclodextrin (10 mM) as a solubilizing agent. Dynamic light scattering (DLS) confirms nanoparticle-free formulations .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
